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molecular formula C8H9NO4S B1209806 Methyl 2-(aminosulfonyl)benzoate CAS No. 57683-71-3

Methyl 2-(aminosulfonyl)benzoate

Cat. No. B1209806
M. Wt: 215.23 g/mol
InChI Key: VSOOBQALJVLTBH-UHFFFAOYSA-N
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Patent
US04601746

Procedure details

An HCl stream is led under cooling into a suspension of 143.3 g (0.78 mol) in 600 ml absolute methanol until saturation. Subsequently the solution is refluxed yet two hours until the saccharine has gone completely into solution and the reaction has terminated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[S:2]1([C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=[O:7])[NH:5]1)(=[O:4])=[O:3].[CH3:14][OH:15]>>[CH3:14][O:15][C:6](=[O:7])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=1[S:2](=[O:4])(=[O:3])[NH2:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction has terminated

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=CC=C1)S(N)(=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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